7-Ethynyl-2,3-dihydro-1-benzofuran
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Overview
Description
7-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethynyl group at the 7th position and a partially saturated furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-2,3-dihydro-1-benzofuran typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2,3-dihydro-1-benzofuran with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Use of large-scale reactors to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of palladium and copper catalysts to reduce costs.
Purification: Advanced purification techniques such as distillation or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Ethynyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound-2-one.
Reduction: Formation of 7-ethyl-2,3-dihydro-1-benzofuran.
Substitution: Formation of halogenated derivatives such as 7-bromo-2,3-dihydro-1-benzofuran.
Scientific Research Applications
7-Ethynyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethynyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cell behavior. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting anti-tumor effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
7-Methyl-2,3-dihydro-1-benzofuran: Contains a methyl group instead of an ethynyl group, leading to different chemical properties.
7-Phenyl-2,3-dihydro-1-benzofuran: Contains a phenyl group, which significantly alters its reactivity and biological activity.
Uniqueness
7-Ethynyl-2,3-dihydro-1-benzofuran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-ethynyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQJEYDMZWKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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